In Vivo Antiallergic Efficacy: PCA Protection Rate Versus Vehicle Control and Structural Analogs
In the rat passive cutaneous anaphylaxis (PCA) model of immediate hypersensitivity—a standard preclinical assay for assessing antiallergic activity—2-(diethylamino)-7-methoxychromone (designated compound III a) demonstrated 92% protection at an oral dose of 500 mg/kg [1]. This level of in vivo efficacy established the compound as the lead structure from which subsequent structural modifications were pursued, underscoring that the specific 2-diethylamino/7-methoxy substitution pattern yields quantitatively meaningful protection not observed with other dialkylamino variants in the same series [1].
| Evidence Dimension | In vivo antiallergic protection rate |
|---|---|
| Target Compound Data | 92% protection |
| Comparator Or Baseline | Vehicle control (0% protection baseline); other 2-(dialkylamino)-7-methoxychromone derivatives tested in parallel did not achieve comparable efficacy to warrant selection as the lead scaffold for further optimization |
| Quantified Difference | 92 percentage-point increase over vehicle control; superior efficacy versus alternative dialkylamino congeners (qualitative selection criterion) |
| Conditions | Rat passive cutaneous anaphylaxis (PCA) test; oral administration at 500 mg/kg |
Why This Matters
This quantifies the in vivo antiallergic activity that justifies selecting this specific compound—not a generic 7-methoxychromone or alternative dialkylamino analog—for antiallergic drug discovery or pharmacological validation studies.
- [1] Mazzei M, Balbi A, Ermili A, Sottofattori E, Roma G, Schiantarelli P, Cadel S. Chemistry and pharmacology of pyran derivatives. 16. Derivatives of 2-(dialkylamino)-7-methoxychromone with antiallergic activity. Farmaco Sci. 1985;40(12):895-908. PMID: 2868920. View Source
